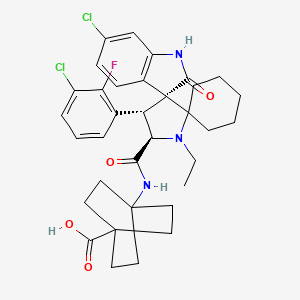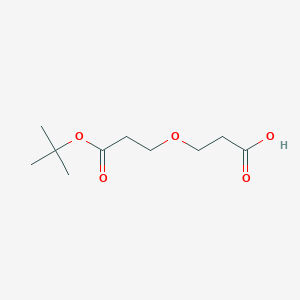
Acid-PEG1-t-butyl ester
Übersicht
Beschreibung
Acid-PEG1-t-butyl ester is a polyethylene glycol (PEG) derivative that contains a t-butyl protected carboxyl group with a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acid-PEG1-t-butyl ester is synthesized by reacting a PEG derivative with a t-butyl protected carboxyl group. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form a stable amide bond . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process typically includes the purification of the final product to achieve high purity levels (≥95%) and ensuring the stability of the compound during storage and transportation .
Analyse Chemischer Reaktionen
Types of Reactions
Acid-PEG1-t-butyl ester undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary amine groups to form stable amide bonds
Deprotection Reactions: The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Common Reagents and Conditions
Activators: EDC, DCC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used as activators in the formation of amide bonds
Acidic Conditions: Deprotection of the t-butyl group is achieved under acidic conditions.
Major Products Formed
The major products formed from these reactions include stable amide bonds when reacting with primary amine groups and the deprotected carboxylic acid after acidic treatment .
Wissenschaftliche Forschungsanwendungen
Acid-PEG1-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a PEG linker in various chemical reactions to increase solubility and stability of compounds
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents
Industry: Applied in the production of various industrial products that require enhanced solubility and stability
Wirkmechanismus
The mechanism of action of Acid-PEG1-t-butyl ester involves its ability to form stable amide bonds with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, making it an effective linker in various applications. The t-butyl protected carboxyl group can be deprotected under acidic conditions, allowing for further reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-PEG3-t-butyl ester: Contains an amino group instead of a carboxylic acid group, used in similar applications for bio-conjugation.
Acid-PEG2-t-butyl ester: Similar structure with an additional PEG unit, offering different solubility and stability properties.
Uniqueness
Acid-PEG1-t-butyl ester is unique due to its specific combination of a t-butyl protected carboxyl group and a terminal carboxylic acid, which allows for versatile applications in various fields. Its hydrophilic PEG spacer enhances solubility in aqueous media, making it a valuable compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-10(2,3)15-9(13)5-7-14-6-4-8(11)12/h4-7H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYGOKORAHMWLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



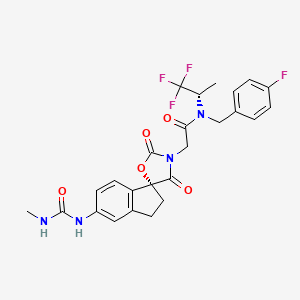
![(3aR,6aS)-2-methyl-5-(6-phenylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B605053.png)
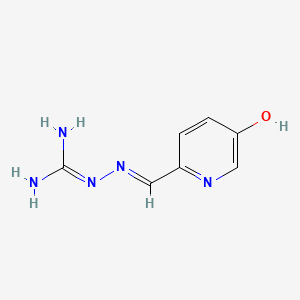
![2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-8-tritio-1H-purin-6-one](/img/structure/B605057.png)
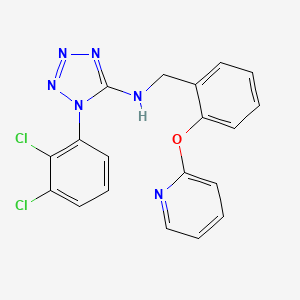
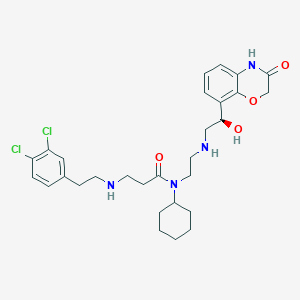
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)
